molecular formula C12H11F3N2O2 B7049038 3-Benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

3-Benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B7049038
M. Wt: 272.22 g/mol
InChI Key: IKEAGGSEDZOPLL-UHFFFAOYSA-N
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Description

3-Benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves the reaction of benzylamine with 2,2,2-trifluoroethyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

3-Benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-benzyl-5-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)6-9-10(18)17(11(19)16-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEAGGSEDZOPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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